2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid
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Overview
Description
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention in the synthesis and bioactivities research due to their diverse applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid typically involves the reaction of 7-bromo-3-methylquinazoline-2,4-dione with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the quinazoline derivative, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-methylquinazoline-2,4-dione: A precursor in the synthesis of 2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid.
2-(3-Methyl-2,4-dioxoquinazolin-1-yl)acetic acid: Lacks the bromine atom, which may affect its biological activity.
2-(7-Bromo-2,4-dioxoquinazolin-1-yl)acetic acid: Lacks the methyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of both the bromine and methyl groups, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(7-bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-13-10(17)7-3-2-6(12)4-8(7)14(11(13)18)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDUBGUGYWIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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